"spectroscopic data of 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline"
"spectroscopic data of 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline"
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline
Introduction
4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is an aromatic amine containing a heavily fluorinated alkoxy substituent. The unique properties imparted by fluorine, such as high electronegativity, lipophilicity, and metabolic stability, make such compounds highly valuable in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The precise structural confirmation of this molecule is paramount for its application, and a multi-technique spectroscopic approach is the cornerstone of this verification process.
This guide provides a comprehensive framework for the acquisition and interpretation of the key spectroscopic data for 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline. As direct experimental spectra for this specific compound are not widely published[3], this document serves as an expert-level predictive guide. It outlines the expected spectral signatures based on the molecule's constituent functional groups and provides validated, step-by-step protocols for researchers to generate and analyze high-quality data. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Spectroscopic Implications
The structure of 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline combines a para-substituted aniline ring with a complex fluoroalkoxy chain. Each component provides distinct and predictable spectroscopic markers.
Caption: Structure of 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen-fluorine framework of the molecule. Due to the spin ½ nucleus of ¹⁹F, we expect to see significant ¹H-¹⁹F and ¹³C-¹⁹F coupling, which provides invaluable connectivity information.[4][5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be defined by signals from the aromatic ring, the amine group, and the single proton on the fluoroalkoxy chain.
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale and Key Couplings |
| Aromatic (H2, H6) | 6.8 - 7.0 | Doublet (d) | Protons ortho to the electron-donating alkoxy group and meta to the NH₂ group. Coupled to H3/H5 (³JHH ≈ 8-9 Hz). |
| Aromatic (H3, H5) | 6.6 - 6.8 | Doublet (d) | Protons meta to the alkoxy group and ortho to the electron-donating NH₂ group, appearing more upfield. Coupled to H2/H6 (³JHH ≈ 8-9 Hz). |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | Chemical shift is solvent and concentration-dependent. Broadness is due to quadrupole broadening and exchange. |
| -OCHF- | 5.8 - 6.5 | Doublet of Multiplets (dm) | Significantly deshielded by the adjacent oxygen and fluorine atom. Will show a large doublet coupling to the vicinal fluorine (²JHF) and further smaller couplings to the CF₂ and CF₃ groups (³JHF, ⁴JHF). |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. The key feature will be the splitting of carbon signals due to coupling with fluorine atoms (nJCF).
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale and Key Couplings |
| C4 (C-O) | 145 - 155 | Triplet (t) | Attached to the electronegative oxygen. Expected to show coupling to the two geminal fluorine atoms of the CF₂ group (²JCF). |
| C1 (C-N) | 140 - 145 | Singlet (s) | Quaternary carbon attached to the amine group. |
| C2, C6 | 118 - 122 | Singlet (s) | Aromatic carbons ortho to the alkoxy group. |
| C3, C5 | 114 - 116 | Singlet (s) | Aromatic carbons meta to the alkoxy group. |
| -OC F₂- | 115 - 125 | Triplet of Multiplets (tm) | Highly complex signal due to large one-bond coupling to its own two fluorines (¹JCF) and smaller couplings to the other four fluorines. |
| -C HF- | 85 - 95 | Doublet of Quartets (dq) | Split into a large doublet by its directly attached fluorine (¹JCF) and further into a quartet by the CF₃ group (²JCF). |
| -C F₃ | 118 - 128 | Quartet (q) | A characteristic quartet due to a large one-bond coupling to the three attached fluorine atoms (¹JCF). |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is essential for confirming the structure of the fluorinated side chain.[6] Chemical shifts are referenced to CFCl₃ (0 ppm). The spectrum is expected to be complex due to F-F coupling through multiple bonds.[5]
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale and Key Couplings |
| -CF₃ | -72 to -78 | Triplet (t) | The three equivalent fluorine atoms will be split into a triplet by the two geminal fluorines on the adjacent CHF group (³JFF). |
| -CF₂- | -110 to -125 | Doublet of Multiplets (dm) | These two fluorines will be split by the adjacent CHF proton and the CHF fluorine, as well as the CF₃ group. |
| -CHF- | -200 to -220 | Doublet of Quartets (dq) | This single fluorine will show a large coupling to the geminal proton (²JFH) and will be split into a quartet by the three vicinal fluorines of the CF₃ group (³JFF). |
Experimental Protocol: NMR Spectroscopy
This protocol provides a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample for ¹H and ¹³C NMR, or 25-50 mg for detailed ¹³C and ¹⁹F analysis.[7][8]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[8][9]
-
If necessary, filter the solution through a pipette with a cotton plug to remove any particulate matter.
-
Transfer the solution to a 5 mm NMR tube.[7]
-
Add an internal standard if precise chemical shift referencing is required (e.g., TMS for CDCl₃).[8]
-
-
Instrument Setup (400 MHz Spectrometer Example):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR:
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: ≥1024 to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.[9]
-
-
¹⁹F NMR:
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups within the molecule based on their vibrational frequencies.
Predicted IR Absorption Bands
The spectrum will be dominated by absorptions from the N-H, C-N, C-O, and C-F bonds.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity | Rationale |
| 3450-3350 (two bands) | N-H Asymmetric & Symmetric Stretch | Medium-Strong | Characteristic of a primary aromatic amine.[11][12][13] |
| 1620-1580 | N-H Bending (Scissoring) | Medium-Strong | Confirms the presence of the primary amine group.[11][13] |
| 1335-1250 | C-N Stretch | Strong | Typical range for aromatic amines.[11][13] |
| 1250-1020 | C-O-C Asymmetric Stretch | Strong | Indicative of the aryl-alkyl ether linkage. |
| 1350-1100 | C-F Stretch | Very Strong | Multiple intense bands are expected in this region due to the six fluorine atoms, often dominating this part of the spectrum. |
| ~820 | C-H Out-of-Plane Bending | Strong | Characteristic of a 1,4- (para-) disubstituted benzene ring.[9] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Neat (Liquid): If the sample is a liquid, place a single drop between two NaCl or KBr plates and gently press them together to form a thin film.
-
KBr Pellet (Solid): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]
-
Co-add 16-32 scans to improve the signal-to-noise ratio. The instrument software will automatically subtract the background spectrum.[9]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the structure.
Predicted Mass Spectrum (Electron Ionization - EI)
The molecular formula is C₉H₇F₆NO, with a monoisotopic mass of approximately 259.04 Da.[3]
| m/z Value | Proposed Fragment | Rationale |
| 259 | [M]⁺ | Molecular ion peak. |
| 108 | [C₆H₄NH₂O]⁺ | Fragmentation resulting from the cleavage of the C-O ether bond, with the charge retained on the aniline portion. A very common pathway for ethers. |
| 92 | [C₆H₆N]⁺ | Loss of an oxygen atom from the [m/z 108] fragment. |
| 151 | [C₃HF₆]⁺ | Fragmentation resulting from the cleavage of the C-O ether bond, with the charge retained on the fluoroalkoxy portion. |
| 69 | [CF₃]⁺ | A common fragment from the cleavage of the perfluorinated chain. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a standard GC-MS or a direct infusion ESI-MS system.
-
Data Acquisition (EI mode):
-
Ionization Energy: 70 eV (standard).
-
Mass Range: Scan from m/z 40 to 400.
-
The instrument will generate a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
-
Integrated Spectroscopic Analysis Workflow
Confirming the identity of 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline requires a synergistic approach where data from each technique corroborates the others.
Caption: Workflow for integrated spectroscopic characterization.
Conclusion
The structural elucidation of 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is a clear-cut process when approached with a combination of modern spectroscopic techniques. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra will provide a detailed map of the molecule's carbon, hydrogen, and fluorine framework, with characteristic couplings confirming the connectivity between the aromatic ring and the fluoroalkoxy side chain. FTIR spectroscopy will quickly verify the presence of the primary amine, aryl ether, and C-F bonds. Finally, mass spectrometry will confirm the molecular weight and provide fragmentation data consistent with the proposed structure. By following the protocols and interpretive guidelines laid out in this document, researchers and drug development professionals can confidently verify the identity and purity of this valuable fluorinated compound.
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